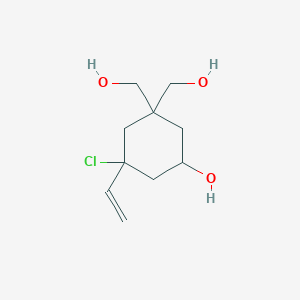
3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H17ClO3 and a molecular weight of 220.69 g/mol . This compound is characterized by its cyclohexane ring structure, which is substituted with a chlorine atom, an ethenyl group, and two hydroxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol involves several steps. . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol can be compared with other similar compounds such as:
3-Chloro-3-ethenylcyclohexanol: Lacks the hydroxymethyl groups, leading to different chemical properties and reactivity.
3-Chloro-5,5-bis(hydroxymethyl)cyclohexanol: Lacks the ethenyl group, affecting its chemical behavior and applications.
3-Ethenyl-5,5-bis(hydroxymethyl)cyclohexanol:
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
656835-13-1 |
|---|---|
Molecular Formula |
C10H17ClO3 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
3-chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17ClO3/c1-2-10(11)4-8(14)3-9(5-10,6-12)7-13/h2,8,12-14H,1,3-7H2 |
InChI Key |
UNZLLXAUWYVPCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC(CC(C1)(CO)CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
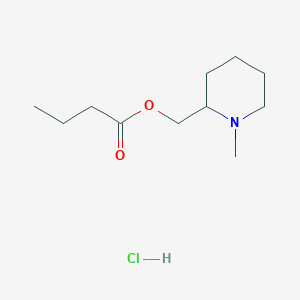
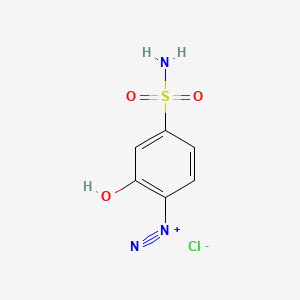
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)

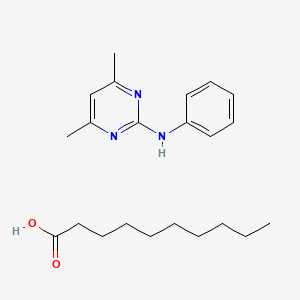

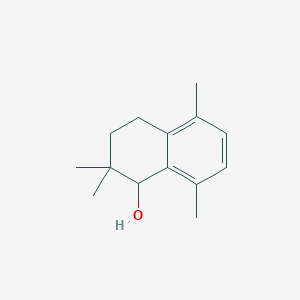
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
